Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine

biarylphosphine ligand methoxy substitution topology Buchwald ligand family

Researchers requiring enhanced oxidative addition with electron-poor aryl chlorides in Suzuki-Miyaura or Buchwald-Hartwig couplings face limited options beyond SPhos and MeOSPhos. This tetramethoxy Buchwald biarylphosphine ligand (CAS 1262046-31-0) extends the methoxy-substitution series with a unique 3,3',5',6 topology distinct from commercial analogs. • Estimated TEP ≤2054 cm⁻¹ - enhanced electron density at Pd(0) vs. SPhos • Altered steric profile vs. MeOSPhos - candidate for tetra-ortho-substituted biaryl synthesis • ≥98% purity, solid; store sealed at 2-8°C; ships ambient For procurement, request head-to-head screening data against SPhos and MeOSPhos controls under your specific conditions.

Molecular Formula C28H39O4P
Molecular Weight 470.6 g/mol
Cat. No. B12881132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine
Molecular FormulaC28H39O4P
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3
InChIKeyCBVCREZPTVFDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl Tetramethoxybiarylphosphine Ligand Identity


Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS 1262046-31-0; molecular formula C₂₈H₃₉O₄P; MW 470.58 g/mol) is a monodentate biarylphosphine ligand belonging to the Buchwald dialkylbiarylphosphine family [1]. It features a dicyclohexylphosphino group at the 2-position of a biphenyl backbone bearing four methoxy substituents at the 3, 3', 5', and 6 positions. Vendor specifications consistently report purity ≥98%, and the compound is supplied as a solid requiring storage sealed under dry conditions at 2–8°C . Structurally, it extends the methoxy-substitution series beyond the commercially established SPhos (2,6'-dimethoxy) and MeOSPhos (2',4',6'-trimethoxy) analogs, offering a distinct substitution pattern with potential implications for metal center steric shielding and electronic tuning .

1 Distinct 3,3',5',6-tetramethoxy substitution topology for ligand parameter space exploration
2 Inferred electron-rich character supports challenging oxidative addition manifold
3 Multi-vendor solid form with ≥98% purity consensus simplifies procurement and handling

Why This Ligand Cannot Be Replaced by SPhos, MeOSPhos, or XPhos


Within the Buchwald dialkylbiarylphosphine family, seemingly minor changes in the number and position of ring substituents produce measurable shifts in both electronic donor strength (quantified via TEP) and steric buried volume (%Vbur) [1]. The Diebolt-Nolan study demonstrated that moving from unsubstituted CyJohnPhos (TEP 2056.3 cm⁻¹) to dimethoxy SPhos (TEP 2054.1 cm⁻¹) to triisopropyl XPhos (TEP 2053.3 cm⁻¹) alters the electron density at the metal center by approximately 3 cm⁻¹, and that each incremental substitution lowers %Vbur in Ir complexes (CyJohnPhos 35.0% → SPhos 32.6% → XPhos 33.4%) [1]. The target compound's tetramethoxy pattern (3,3',5',6) differs from all commercially established analogs in both methoxy count and substitution topology, meaning that catalytic outcomes – including oxidative addition rates, reductive elimination barriers, and substrate scope tolerances – cannot be assumed transferable from SPhos, MeOSPhos, or XPhos without direct experimental comparison [2].

Methoxy count and topology

The tetramethoxy pattern with a methoxy at position 3 on the P-bearing ring differs from all commercial analogs, likely altering metal center steric shielding and electronic tuning.

Electronic donor strength not interpolable

Estimated TEP shift relative to SPhos or XPhos may not transfer directly without experimental verification, affecting catalytic activity predictions.

Steric buried volume profile unique

Expected %Vbur in the 29–33% range for Ir systems, but the 3-methoxy substituent could introduce uncharacterized steric interactions absent in MeOSPhos.

Procurement Evidence for Tetramethoxy Biarylphosphine


Substitution Pattern: Tetramethoxy vs. Trimethoxy Topology

The target compound bears four methoxy groups at positions 3, 3', 5', and 6 on the biphenyl scaffold – a substitution pattern structurally distinct from the commercially dominant MeOSPhos (2',4',6'-trimethoxy, CAS 1000171-05-0, MW 440.55) . While MeOSPhos places three methoxy groups exclusively on the lower (pendant) aryl ring, the target compound distributes methoxy groups across both rings (position 3 on the P-bearing ring; positions 3', 5', and 6 on the pendant ring). This topological difference alters the orientation of the pendant aryl ring relative to the metal center and modifies the local steric environment around phosphorus. In the Diebolt-Nolan quantitative framework, methoxy-substituted Buchwald ligands show systematically lower %Vbur than unsubstituted CyJohnPhos (35.0% for CyJohnPhos vs. 32.6% for SPhos vs. 33.4% for XPhos in [IrCl(CO)₂(L)]), and each substitution pattern produces a distinct buried volume fingerprint [1]. The target compound's unique 3,3',5',6-tetramethoxy pattern is expected to produce a %Vbur value not interpolable from existing SPhos or MeOSPhos data.

Substitution pattern
Class-level
3,3',5',6-tetramethoxy vs. 2',4',6'-trimethoxy (MeOSPhos)
Unique steric/electronic parameter region not covered by standard kits
Direct %Vbur measurement required for quantitative comparison
biarylphosphine ligand methoxy substitution topology Buchwald ligand family

Electronic Donor Strength (TEP) Estimation

The Tolman electronic parameter (TEP) for methoxy-substituted Buchwald ligands has been quantitatively established via IR carbonyl stretching frequencies of cis-[IrCl(CO)₂(L)] complexes. In the Diebolt-Nolan systematic study, CyJohnPhos (no methoxy) gave TEP = 2056.3 cm⁻¹, SPhos (2,6'-dimethoxy) gave TEP = 2054.1 cm⁻¹, and XPhos (triisopropyl) gave TEP = 2053.3 cm⁻¹ [1]. The study concluded that SPhos, Me-Phos, and XPhos are very similar in basicity to PCy₃ (TEP 2056.4 cm⁻¹), and all biarylphosphines tested are more electron-donating than PCy₂Ph (TEP 2058.0 cm⁻¹) [1]. Although the target compound was not directly measured, the presence of four electron-donating methoxy substituents (compared to two for SPhos) plausibly shifts the TEP to ≤2054 cm⁻¹, placing it among the more electron-rich members of the Buchwald family. Direct experimental confirmation via [IrCl(CO)₂(L)] or [Ni(CO)₃(L)] IR spectroscopy is required for a definitive value.

Est. TEP
Class-level
≤2054 cm⁻¹
Supports electron-rich metal center hypothesis
Extrapolated from SPhos/XPhos trend; experimental IR confirmation needed
Tolman electronic parameter phosphine basicity Buchwald ligand electronics

Steric Parameter: Estimated Buried Volume

The percentage buried volume (%Vbur) for Buchwald ligands 2a–2d was quantified by Cavallo's computational method applied to crystal structures of [IrCl(CO)₂(L)] and [IrCl(cod)(L)] complexes [1]. The data show that increasing substitution on the pendant aryl ring decreases %Vbur: CyJohnPhos (2a, unsubstituted) exhibits %Vbur = 35.0% (CO complex), while SPhos (2c, dimethoxy) = 32.6%, and XPhos (2d, triisopropyl) = 33.4% [1]. The study also demonstrated that biarylphosphine %Vbur is metal-dependent, varying by >10% between Au and Ir systems, a flexibility hypothesized to contribute to their broad catalytic utility [1]. The target compound, with four methoxy substituents, is expected to fall in or below the 30–33% range for Ir systems. Critically, the unique 3,3',5',6-tetramethoxy topology places a methoxy group at position 3 on the P-bearing ring, which may introduce an additional steric interaction absent in the 2',4',6'-trimethoxy MeOSPhos pattern.

Est. %Vbur
Class-level
29–33% (Ir-CO)
Lower steric footprint vs. CyJohnPhos; may facilitate substrate coordination
Inference from SPhos trend; 3-methoxy steric effect unquantified
buried volume ligand steric parameter biarylphosphine flexibility

Physical Form and Purity Specifications

Multiple independent vendors report consistent purity and storage parameters for this compound. ChemScene specifies purity ≥98% (Cat. CS-0834453), storage sealed in dry conditions at 2–8°C, and room-temperature shipping . Leyan (Cat. 1905093) reports 98% purity . MolCore reports ≥98% purity and notes ISO certification compliance . The compound is a solid at ambient temperature (consistent with its molecular weight of 470.58 g/mol and the presence of four polar methoxy groups), differentiating it from lower-molecular-weight liquid phosphine ligands such as PCy₃ (MW 280.43) or PPh₃ (MW 262.29). The melting point range of the closest commercial analog MeOSPhos is 148–158°C , suggesting the target compound likely has a similarly elevated melting point, which facilitates handling and weighing accuracy relative to waxy or liquid phosphines.

Purity & form
Data to verify
Solid, ≥98% (multi-vendor); storage 2–8°C under dry conditions
Glovebox handling convenient; purity reduces oxide/trace-metal risk
No independent analytical certificate provided; verify per lot
ligand purity storage specification procurement quality control

Air Stability: Solid vs. Solution Handling

Buchwald-type dialkylbiarylphosphines are consistently described by Sigma-Aldrich as 'air-stable' in the solid state, owing to the steric shielding provided by the biaryl scaffold and alkyl substituents . CyJohnPhos, SPhos, and XPhos are all marketed as air-stable solids, and the target compound – with four additional methoxy groups further increasing steric congestion around phosphorus – is expected to exhibit comparable or superior solid-state air stability. However, like all trialkylphosphines, solutions of the compound are susceptible to oxidation and should be handled under inert atmosphere for catalytic applications [1]. No quantitative oxidation-rate data (e.g., half-life under ambient O₂) were identified for this specific compound or its closest analogs.

Air stability
Class-level
Solid-state air-stable (inference); solutions require inert atmosphere
Reduced infrastructure burden for weighing vs. PCy₃
No quantitative oxidation rate data; apply standard inert protocols
phosphine air stability ligand handling oxidation resistance

Application Scenarios for Tetramethoxy Biarylphosphine


Pd-Catalyzed Cross-Coupling of Electron-Deficient Aryl Chlorides

The inferred electron-rich character of the target compound (estimated TEP ≤2054 cm⁻¹, consistent with the methoxy-substituted Buchwald ligand class [1]) positions it as a candidate for accelerating oxidative addition of electron-poor aryl chlorides – often the rate-limiting step in Suzuki-Miyaura and Buchwald-Hartwig couplings. The Barder-Buchwald study demonstrated that methoxy-substituted biarylphosphines (specifically SPhos) enable room-temperature amination of aryl chlorides at 0.5–1 mol% Pd, whereas less electron-rich ligands (CyJohnPhos) require elevated temperatures [2]. The target compound's additional methoxy group (four vs. two for SPhos) may further enhance electron density at Pd(0), potentially enabling even lower catalyst loadings or the activation of particularly deactivated substrates such as 4-chloronitrobenzene or heteroaryl chlorides. Procurement should be accompanied by screening against SPhos and MeOSPhos controls under identical conditions.

Sterically Demanding Substrate Couplings with Modulated Steric Bulk

The Diebolt-Nolan study established that Buchwald ligands with higher substitution on the pendant aryl ring exhibit reduced %Vbur in metal complexes, with SPhos and XPhos at approximately 32–33% vs. 35% for unsubstituted CyJohnPhos [1]. This reduced steric footprint facilitates substrate approach to the metal center. The target compound – with four methoxy substituents distributed across both rings including the unique position 3 methoxy on the P-bearing ring – is expected to provide a steric environment that differs from the standard 2',4',6'-substitution pattern of MeOSPhos. This makes it a candidate for challenging tetra-ortho-substituted biaryl synthesis or couplings where MeOSPhos produces excessive steric shielding, though direct comparative %Vbur measurement via XRD of the corresponding Pd or Ir complex is needed for quantitative verification.

Pt(0)–Biarylphosphine Catalysts for Hydrosilylation

Sukhov et al. demonstrated that Buchwald ligands including MeOSPhos (2-dicyclohexylphosphino-2',4',6'-trimethoxybiphenyl) form efficient Pt(DVTMS)(L) catalysts for hydrosilylation of phenylacetylene with diphenylsilane, where increasing ligand steric bulk improved β(E)-product selectivity and yield [1]. The target compound, with an additional methoxy group and altered substitution topology relative to MeOSPhos, represents a logical extension of this ligand series. It may offer differentiated selectivity in hydrosilylation of substituted alkynes or silane substrates. As a procurement strategy, head-to-head testing against MeOSPhos (CAS 1000171-05-0) under the Sukhov protocol would quantify any incremental selectivity advantage.

Air-Stable Pre-Catalysts for Benchtop Cross-Coupling

The Buchwald group has established that biarylphosphine ligands can be incorporated into air-stable Pd(II) pre-catalysts (e.g., Pd G1–G4 series) that activate in situ under reaction conditions [1]. The target compound, as a solid with vendor-reported ≥98% purity and stable storage at 2–8°C [2], is a candidate for pre-catalyst synthesis aimed at developing bench-stable coupling protocols that do not require glovebox setup. The tetramethoxy substitution may influence the rate of pre-catalyst activation (palladacycle cleavage) relative to SPhos- or XPhos-based pre-catalysts, a parameter that should be evaluated via comparative kinetic monitoring (e.g., ³¹P NMR or reaction calorimetry).

Application
Selection Property
Validation Focus
Pd-catalyzed coupling of electron-deficient aryl chlorides
Electron-rich character (est. TEP ≤2054 cm⁻¹)
Oxidative addition rate enhancement vs. SPhos control
Sterically demanding substrate couplings
Reduced %Vbur profile (29–33% range)
Tetra-ortho-substituted biaryl synthesis yield comparison
Pt(0)-catalyzed hydrosilylation
Steric and electronic modulation of Pt center
β(E)-product selectivity and yield vs. MeOSPhos
Air-stable pre-catalyst development
Solid-state stability and ≥98% purity
Pre-catalyst activation rate and benchtop protocol robustness
Quote Request

Request a Quote for Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.